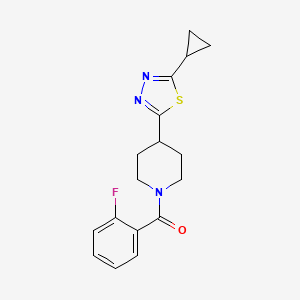

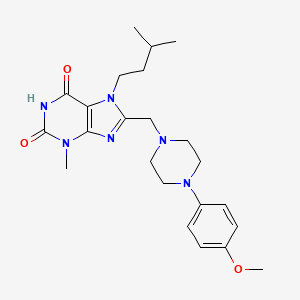

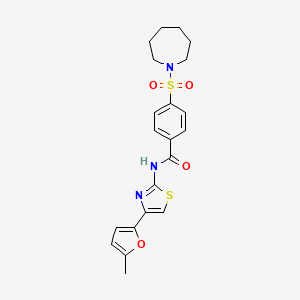

![molecular formula C13H9F3N2O B2359960 2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile CAS No. 325139-63-7](/img/structure/B2359960.png)

2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile

カタログ番号 B2359960

CAS番号:

325139-63-7

分子量: 266.223

InChIキー: OXTPMZKCTOCRSV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile, also known as TFAA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. TFAA is a nitrile derivative of acetophenone, and it has been used in various scientific studies due to its unique properties.

科学的研究の応用

Efficient Preparation of Homoallylamines and α-Aminonitriles

- A range of N-aryl-N-[1-furyl(thienyl)but-3-enyl]amines and 2-(N-arylmethylamino)-2-furyl(thienyl)acetonitriles have been synthesized using an indium-mediated Barbier-type reaction. These compounds have diverse applications in organic synthesis and were characterized by advanced spectroscopic techniques (Méndez & Kouznetsov, 2008).

Photophysical Properties

Ab Initio Study of Solvents Effects on Photophysical Properties

- The photophysical properties of some 3-hydroxychromones and 3-hydroxyquinolones derivatives, including those with furyl groups, have been investigated in different solvents. The study reveals interesting behaviors such as dual emission bands due to excited state intramolecular proton transfer, suggesting potential applications in the field of fluorescence and sensing (Ndongo et al., 2018).

Ligand Isomerization in Metal Complexes

Role of Axial Donors in Ligand Isomerization Processes

- The ligand isomerization processes of quadruply bonded dimolybdenum(II) complexes, including those with furyl groups, were studied. This research provides insights into the complex chemistry of metal-ligand interactions and the influence of different donors on the isomerization processes (Majumdar et al., 2008).

Applications in DNA Research

Development of Environmentally Sensitive Fluorescent Nucleosides

- Fluorescent dyes with furyl groups have been developed and show promising applications in DNA research due to their environment-sensitive properties. The synthesized compounds exhibit increased brightness and ratiometric responses to solvent polarity, making them highly relevant for labeling and sensing interactions in nucleic acids (Barthes et al., 2015).

Chemistry of Thiosemicarbazones

Synthesis and Evaluation of Thiosemicarbazones for Anion Recognition

- A family of heterocyclic thiosemicarbazone dyes containing furyl groups was synthesized and characterized. The study explored their response in the presence of selected anions, demonstrating their potential as chemosensors for anion recognition (Santos-Figueroa et al., 2011).

特性

IUPAC Name |

2-(furan-2-yl)-2-[4-(trifluoromethyl)anilino]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O/c14-13(15,16)9-3-5-10(6-4-9)18-11(8-17)12-2-1-7-19-12/h1-7,11,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTPMZKCTOCRSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C#N)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

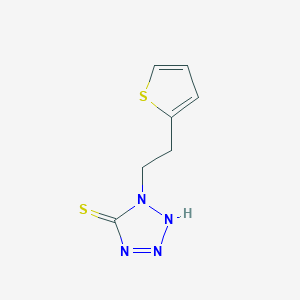

1-(2-thien-2-ylethyl)-1H-tetrazole-5-thiol

923161-95-9

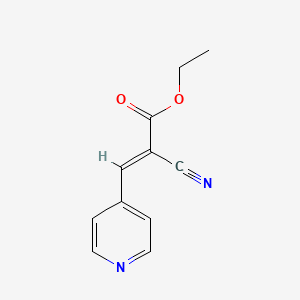

Ethyl 2-cyano-3-(4-pyridinyl)acrylate

123293-73-2

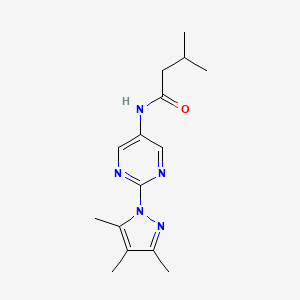

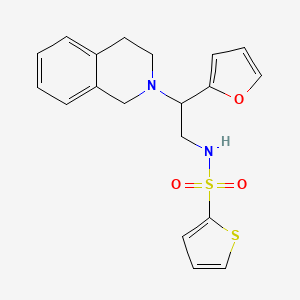

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2359877.png)

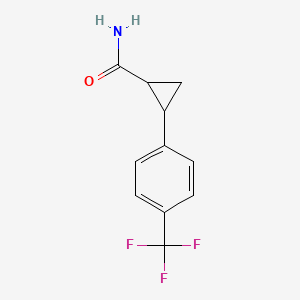

![Methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359884.png)

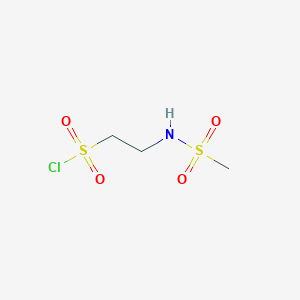

![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride](/img/structure/B2359886.png)

![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359888.png)

![N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2359896.png)